n-Methyloxan-3-amine

Description

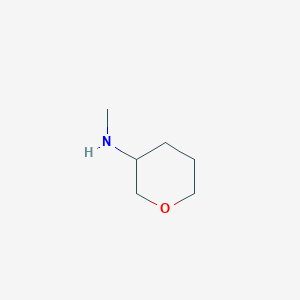

Structure

3D Structure

Properties

IUPAC Name |

N-methyloxan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-7-6-3-2-4-8-5-6/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBPPRONALWRIKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30556540 | |

| Record name | N-Methyloxan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120811-33-8 | |

| Record name | Tetrahydro-N-methyl-2H-pyran-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120811-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyloxan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyloxan-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Methyloxan-3-amine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyloxan-3-amine, a chiral amine derivative of tetrahydropyran, is a versatile building block in medicinal chemistry and drug discovery.[1] Its structure, featuring a saturated oxane (tetrahydropyran) ring—a common motif in biologically active molecules—and a methylamine substituent, makes it a valuable scaffold for synthesizing more complex compounds.[1] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound, offering insights for its application in research and development.

Part 1: Molecular Structure and Physicochemical Properties

The structural foundation of this compound is the tetrahydropyran ring, a six-membered heterocycle containing an oxygen atom. A methylamine group is attached to the third carbon of this ring. The presence of a chiral center at the C-3 position and the ethereal oxygen imparts unique stereochemical properties and hydrogen bonding capabilities, which are crucial in influencing the pharmacokinetic and pharmacodynamic profiles of its derivatives.[1]

Chemical Identifiers

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C6H13NO | [1] |

| CAS Number | 120811-33-8 | [2] |

| Molecular Weight | 115.17 g/mol | [3] |

| InChI | InChI=1S/C6H13NO/c1-7-6-3-2-4-8-5-6/h6-7H,2-5H2,1H3 | [1] |

| SMILES | CNC1CCCOC1 | PubChem |

Physicochemical Data

Quantitative physicochemical data for this compound is not extensively reported in publicly available literature. However, data for structurally similar compounds, such as N-methyloxolan-3-amine (the five-membered ring analogue), can provide useful estimations.

| Property | N-methyloxolan-3-amine (Analogue) | Source |

| Molecular Weight | 101.15 g/mol | [4] |

| XLogP3-AA | -0.2 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 2 | [4] |

| Exact Mass | 101.084063974 Da | [4] |

| Topological Polar Surface Area | 21.3 Ų | [4] |

Part 2: Synthesis and Reactivity

The synthesis of this compound typically involves the N-methylation of the corresponding primary amine, tetrahydro-2H-pyran-3-amine. Several methodologies can be employed for this transformation.

Synthetic Pathways

A common and effective method for the N-methylation of primary amines is reductive amination.[1] This process generally involves the reaction of the primary amine with an appropriate methylating agent.

Reductive Amination Workflow

Caption: Reductive amination pathway for the synthesis of this compound.

Experimental Protocol: General Reductive Amination

-

Imine Formation: Dissolve tetrahydro-2H-pyran-3-amine in a suitable solvent (e.g., methanol, dichloromethane).

-

Add an aqueous solution of formaldehyde (or another suitable methylating agent) and stir at room temperature. The reaction progress can be monitored by techniques such as TLC or GC-MS.

-

Reduction: Once imine formation is complete, cool the reaction mixture in an ice bath.

-

Slowly add a reducing agent (e.g., sodium borohydride).

-

Allow the reaction to warm to room temperature and stir until completion.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by distillation or column chromatography.

Chemical Reactivity

The reactivity of this compound is primarily governed by the secondary amine functionality.

-

Nucleophilic Substitution: The lone pair of electrons on the nitrogen atom makes it a good nucleophile. It can react with alkyl halides in an SN2 fashion to form tertiary amines and subsequently quaternary ammonium salts (Menshutkin reaction).[1][5] This reactivity is fundamental for further functionalization of the molecule.

-

Acylation: Reaction with acid chlorides or anhydrides will yield the corresponding amides.

-

Reaction with Carbonyls: this compound can react with aldehydes and ketones to form enamines, which are useful synthetic intermediates.[6]

General Reactivity of the Amine Group

Caption: Key reactions of the secondary amine in this compound.

Part 3: Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR: The proton NMR spectrum is expected to show a signal for the N-H proton, which is often broad and can appear over a wide chemical shift range (typically 0.5-5.0 ppm).[7][8] The addition of D2O would cause this signal to disappear due to proton-deuterium exchange, confirming its identity.[8] The N-methyl group should appear as a sharp singlet at approximately 2.2-2.6 ppm.[8][9] The protons on the oxane ring would appear as a series of multiplets in the upfield region.

-

13C NMR: The carbon atom of the N-methyl group is expected to resonate in the 30-45 ppm range. Carbons of the oxane ring attached to the nitrogen and oxygen atoms will be deshielded and appear further downfield compared to the other ring carbons.[7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound, being a secondary amine, should exhibit a single, relatively sharp N-H stretching absorption band in the region of 3300-3500 cm-1.[8][9] This helps to distinguish it from primary amines, which show two bands in this region, and tertiary amines, which show none. A C-N stretching absorption is expected in the 1000-1250 cm-1 range for aliphatic amines.[7]

Mass Spectrometry (MS)

According to the "nitrogen rule" in mass spectrometry, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.[9] Therefore, the molecular ion peak (M+) for this compound (C6H13NO) should appear at an m/z of 115. A common fragmentation pattern for amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.

Part 4: Safety and Handling

This compound is classified as a hazardous substance.

-

Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).[2]

-

Precautionary Measures: Handle in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[10] Avoid contact with skin, eyes, and clothing.[10] Keep away from heat, sparks, and open flames.

Part 5: Analytical Methods

The analysis of this compound can be performed using standard chromatographic techniques.

Analytical Workflow

Caption: General workflow for the analysis of this compound.

General Analytical Protocol (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate). Derivatization may be necessary to improve chromatographic performance and detection sensitivity.[11]

-

Injection: Inject a small volume of the prepared sample into the gas chromatograph.

-

Separation: The components of the sample are separated based on their volatility and interaction with the stationary phase of the GC column.

-

Detection and Identification: The separated components are detected by a mass spectrometer, which provides a mass spectrum for each component, allowing for its identification by comparison with spectral libraries or known standards.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry. Its synthesis is accessible through established methods like reductive amination, and its reactivity, centered on the secondary amine, allows for diverse chemical modifications. A thorough understanding of its chemical properties, structure, and analytical characterization is crucial for its effective utilization in the development of novel therapeutic agents.

References

- BLD Pharm. (n.d.). 1799412-41-1|N-Methyloxetan-3-amine hydrochloride.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22225706, N-methyloxolan-3-amine.

- Benchchem. (n.d.). This compound.

- BLD Pharm. (n.d.). 874473-14-0|3-Methyloxetan-3-amine.

- Spectrum Chemical. (2022, November 21). SAFETY DATA SHEET.

- Sigma-Aldrich. (2025, April 29). SAFETY DATA SHEET.

- Ambeed.com. (n.d.). 874473-14-0|3-Methyloxetan-3-amine.

- Chemical Label. (n.d.). This compound.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46835725, 3-Amino-3-methyloxetane.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17923797, N-methylhexan-3-amine.

- TCI Chemicals. (2024, December 27). SAFETY DATA SHEET.

- PubChemLite. (n.d.). 3-ethyl-n-methyloxetan-3-amine (C6H13NO).

- Request PDF. (2025, August 6). A Facile Synthesis of O-[(3-Methyloxetan-3-yl)-methyl]hydroxylamine.

- PubChemLite. (n.d.). 3-methyloxan-3-amine hydrochloride (C6H13NO).

- Ministry of the Environment, Japan. (n.d.). III Analytical Methods.

- ChemScene. (n.d.). 874473-14-0 | 3-Methyloxetan-3-amine.

- Michigan State University Department of Chemistry. (n.d.). Amine Reactivity.

- National Center for Biotechnology Information. (2026, January 3). PubChem Compound Summary for (2R,3R)-2-methyloxan-3-amine.

- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.

- Royal Society of Chemistry. (n.d.). Analytical Methods.

- Pearson. (n.d.). Draw the structures of the following compounds: (d) 2-methylaziridine (e) N-ethyl-N-methylhexan-3-amine (f) m-chloroaniline.

- OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines – Organic Chemistry.

- Fiveable. (n.d.). Spectroscopy of Amines | Organic Chemistry Class Notes.

- OChem. (2019, July 15). 05.03 General Reactivity of Amines [Video]. YouTube.

- The Organic Chemistry Tutor. (2018, April 22).

- NC State University Libraries. (n.d.). 24.

- Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines.

- Occupational Safety and Health Administration. (1982, October). OSHA Method 40: Methylamine.

- Chemistry LibreTexts. (2025, April 7). 10.8: Spectroscopy of Amines.

- BOC Sciences. (n.d.). Custom Amine Synthesis Services.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17937700, N-ethyl-N-methyloctan-3-amine.

- National Center for Biotechnology Information. (2024, December 30). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. PubMed Central.

- ResearchGate. (n.d.). The conformation structures of methylamine. Values in brackets correspond to the imaginary frequencies (in cm - 1 )

- Sigma-Aldrich. (n.d.). 3-Amino-3-methyloxetane 97 874473-14-0.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemical-label.com [chemical-label.com]

- 3. (2R,3R)-2-methyloxan-3-amine | C6H13NO | CID 96492660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-methyloxolan-3-amine | C5H11NO | CID 22225706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Amine Reactivity [www2.chemistry.msu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 9. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. pubs.rsc.org [pubs.rsc.org]

An In-Depth Technical Guide to n-Methyloxan-3-amine: A Key Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of n-Methyloxan-3-amine, a valuable heterocyclic building block in medicinal chemistry. With full editorial control, this document is structured to deliver not just data, but actionable insights grounded in scientific principles, reflecting field-proven expertise in synthetic and medicinal chemistry.

Introduction: The Strategic Importance of the Aminotetrahydropyran Scaffold

The tetrahydropyran (THP) motif is a privileged scaffold in drug discovery, present in numerous natural products and synthetic bioactive molecules. Its saturated, non-planar structure provides an excellent framework for introducing three-dimensional diversity into drug candidates, a critical factor for enhancing binding affinity and specificity to biological targets. The incorporation of an amine functionality, particularly a secondary amine like this compound, introduces a key site for interaction with biological macromolecules through hydrogen bonding and ionic interactions. Furthermore, the N-methyl group can modulate the compound's physicochemical properties, such as basicity, lipophilicity, and metabolic stability, making it a crucial element in lead optimization.[1]

This guide will focus on the specific isomer (3S)-N-methyltetrahydropyran-3-amine hydrochloride , providing its identification, sourcing, synthetic strategies, and potential applications in the development of novel therapeutics.

Chemical Identity and Physicochemical Properties

A precise understanding of the molecule's identity is paramount for reproducible research. The compound of interest is formally named (3S)-N-methyltetrahydropyran-3-amine hydrochloride.

Table 1: Chemical Identifiers for (3S)-n-Methyloxan-3-amine hydrochloride

| Identifier | Value | Source |

| CAS Number | 2772476-22-7 | [2] |

| Molecular Formula | C6H14ClNO | [3] |

| Molecular Weight | 151.64 g/mol | [3] |

| IUPAC Name | (3S)-N-methyltetrahydro-2H-pyran-3-amine hydrochloride | |

| Synonyms | (S)-Methyl-(tetrahydro-pyran-3-yl)-amine hydrochloride | [2] |

Table 2: Predicted Physicochemical Properties

| Property | Value | Notes |

| pKa | ~9.5 - 10.5 | Estimated based on similar secondary amines. The pKa is crucial for determining the ionization state at physiological pH, which influences solubility, permeability, and target binding. |

| LogP | ~0.5 - 1.5 | Estimated for the free base. This value suggests a favorable balance between aqueous solubility and membrane permeability, a desirable characteristic for orally bioavailable drugs. |

| Solubility | Soluble in water (as hydrochloride salt), methanol, and DMSO. | The hydrochloride salt form significantly enhances aqueous solubility, facilitating formulation and biological testing. |

| Appearance | Typically an off-white to white solid. |

Sourcing and Procurement

(3S)-N-methyltetrahydropyran-3-amine hydrochloride (CAS 2772476-22-7) is available from several specialized chemical suppliers. When sourcing this building block, it is crucial to verify the enantiomeric purity and obtain a certificate of analysis.

Table 3: Representative Suppliers

| Supplier | Product Number | Purity |

| Aaron Chemistry | AR024U16 | 97% |

| Ark Pharm, Inc. | AK-39502 | 97% |

| J & W Pharmlab LLC | JWPH96F162CD | 96% |

| Sigma-Aldrich | Inquire for availability |

Note: Availability and product codes are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Synthetic Pathways and Methodologies

The synthesis of this compound can be approached through several strategic pathways. The choice of method will depend on the starting material availability, scalability, and desired stereochemical purity. A common and efficient approach is the reductive amination of a ketone precursor.

Experimental Protocol: Reductive Amination of Dihydro-2H-pyran-3(4H)-one

This protocol outlines a robust method for the synthesis of this compound via a one-pot reductive amination procedure. This method is widely applicable and can be adapted for the synthesis of a variety of secondary and tertiary amines.[4][5][6]

Step 1: Imine Formation To a solution of dihydro-2H-pyran-3(4H)-one (1.0 eq) in a suitable solvent such as methanol or dichloromethane at room temperature, is added a solution of methylamine (1.1 eq, typically as a solution in a solvent or as the hydrochloride salt with a base). The reaction mixture is stirred for 1-2 hours to facilitate the formation of the corresponding imine intermediate. The reaction can be monitored by TLC or LC-MS.

Causality: The initial step involves the nucleophilic attack of the primary amine (methylamine) on the carbonyl carbon of the ketone. This is followed by dehydration to form the C=N double bond of the imine. The reaction is often catalyzed by mild acid.

Step 2: Reduction of the Imine Once imine formation is complete, a reducing agent is added to the reaction mixture. Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) are commonly used as they are mild enough not to reduce the starting ketone but are effective at reducing the iminium ion in situ.[5] The reaction is typically stirred at room temperature overnight.

Causality: These specialized hydride reagents selectively reduce the protonated imine (iminium ion), which is more electrophilic than the ketone. This selectivity is key to the success of the one-pot reaction.

Step 3: Work-up and Purification The reaction is quenched by the addition of water or a dilute aqueous acid. The product is then extracted with an organic solvent. The organic layers are combined, dried over a suitable drying agent (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the free base of this compound.

Step 4: Salt Formation (Optional) To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent like diethyl ether or ethyl acetate, and a solution of HCl in the same or a compatible solvent is added dropwise until precipitation is complete. The resulting solid is collected by filtration, washed with the solvent, and dried under vacuum.

Diagram 1: Synthetic Workflow for this compound

Caption: Reductive amination workflow.

Applications in Drug Discovery and Medicinal Chemistry

While specific patents citing CAS number 2772476-22-7 are not prevalent in publicly accessible databases, the strategic importance of the N-methylated aminotetrahydropyran scaffold is well-documented in medicinal chemistry literature. This building block is particularly valuable for the synthesis of compounds targeting a range of therapeutic areas.

1. Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Aryl aminotetrahydropyrans have been identified as potent inhibitors of DPP-4, a key target in the treatment of type 2 diabetes.[7] The tetrahydropyran ring serves to orient substituents in a defined three-dimensional space, while the amine functionality often forms a critical interaction with the active site of the enzyme. N-methylation can be employed to fine-tune the potency and pharmacokinetic properties of these inhibitors.

2. Kinase Inhibitors: The rigid conformation of the tetrahydropyran ring makes it an attractive scaffold for the design of kinase inhibitors, where precise positioning of pharmacophoric groups is essential for high-affinity binding to the ATP-binding pocket. The amine group can serve as an attachment point for hinge-binding motifs.

3. Central Nervous System (CNS) Agents: The physicochemical properties of this compound, particularly its predicted LogP and the presence of a basic nitrogen, make it a suitable building block for CNS-active compounds, which must cross the blood-brain barrier. The N-methyl group can also influence the interaction with CNS targets and impact metabolic stability by cytochrome P450 enzymes.

Diagram 2: Logical Relationship in Drug Design

Caption: Influence of scaffold properties on drug outcomes.

Safety and Handling

As a reactive amine, this compound hydrochloride should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is corrosive and can cause skin and eye burns. Handling should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound, and specifically its (3S)-enantiomer, represents a high-value building block for contemporary drug discovery. Its inherent three-dimensionality, coupled with the modulatory effects of the N-methyl group, provides medicinal chemists with a powerful tool to explore chemical space and optimize the properties of lead compounds. The synthetic accessibility via robust methods like reductive amination further enhances its utility in the rapid generation of compound libraries for high-throughput screening. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic application of such well-defined, three-dimensional scaffolds will undoubtedly play a pivotal role in the future of medicine.

References

-

Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. National Institutes of Health. [Link]

-

(3S)-N-methyltetrahydropyran-3-amine;hydrochloride. Aaron Chemistry. [Link]

-

Reductive Amination | Synthesis of Amines. YouTube. [Link]

-

(3S)-N-methyltetrahydropyran-3-amine;hydrochloride. Ark Pharm, Inc.[Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

(3S)-N-methyltetrahydropyran-3-amine;hydrochloride. Chem-Space. [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

-

(3S)-N-methyltetrahydropyran-3-amine;hydrochloride. Chembk. [Link]

-

(3S)-N-methyltetrahydropyran-3-amine;hydrochloride. Molport. [Link]

-

[Application of methyl in drug design]. National Institutes of Health. [Link]

Sources

- 1. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. labsolu.ca [labsolu.ca]

- 3. Page loading... [guidechem.com]

- 4. youtube.com [youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of n-Methyloxan-3-amine

This guide provides a detailed exploration of the spectroscopic profile of n-Methyloxan-3-amine (IUPAC Name: this compound), a chiral amine derivative of the tetrahydropyran ring system. As a versatile building block in medicinal chemistry, particularly for developing ligands targeting the central nervous system, a thorough understanding of its structural and electronic properties is paramount.[1] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous structural elucidation and purity assessment of this compound.

This document is structured to provide not just raw data, but a cohesive narrative that explains the causality behind spectral features, grounded in the fundamental principles of chemical physics. While experimental spectra for this specific molecule are not widely published, this guide presents a robust, predicted spectroscopic profile based on established principles and data from analogous structures. This predictive analysis serves as a powerful benchmark for researchers synthesizing or working with this compound.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with its combination of a secondary amine, an N-methyl group, and a tetrahydropyran (oxane) ring, dictates a unique spectroscopic fingerprint. The presence of two heteroatoms (Nitrogen and Oxygen) significantly influences the chemical environment of adjacent protons and carbons, leading to predictable patterns in NMR, characteristic vibrational modes in IR, and defined fragmentation pathways in MS.

Caption: Predicted major alpha-cleavage fragmentation pathways for this compound in EI-MS.

Predicted Major Fragment Ions

| m/z | Proposed Structure | Fragmentation Pathway |

| 115 | [C₆H₁₃NO]⁺• | Molecular Ion (M⁺•) |

| 114 | [M-H]⁺ | Loss of a hydrogen atom |

| 86 | [M-C₂H₅]⁺ | Alpha-cleavage: loss of ethyl radical from C4-C5 bond cleavage |

| 58 | [M-C₃H₅O]⁺ | Alpha-cleavage: loss of oxanyl radical from C2-C3 bond cleavage (likely base peak) |

Authoritative Grounding: The base peak (most abundant ion) in the spectrum of a secondary amine is almost always the result of alpha-cleavage. [2]For this compound, cleavage of the C2-C3 bond (path b) results in the formation of a stable, resonance-stabilized iminium cation with m/z = 58. This fragment is expected to be highly abundant. Cleavage of the C3-C4 bond (path a) would yield a fragment at m/z = 86. The relative abundance of these fragments provides definitive evidence for the substitution pattern on the oxane ring.

Integrated Spectroscopic Workflow and Conclusion

The structural elucidation of this compound is a process of synergistic data integration. No single technique provides the complete picture, but together, they offer an unambiguous confirmation of the molecular structure.

Caption: Integrated workflow for the complete spectroscopic confirmation of this compound.

References

- PubChemLite. 3-ethyl-n-methyloxetan-3-amine (C6H13NO).

- PubChemLite. N-methyloxetan-3-amine (C4H9NO).

- Benchchem. This compound | High-Purity Research Chemical.

- ElectronicsAndBooks. Unsaturated amines of the tetrahydropyran series.

- PubChem. 3-Amino-3-methyloxetane | C4H9NO | CID 46835725.

- PubChem. N-methyloxolan-3-amine | C5H11NO | CID 22225706.

- Organic Chemistry Portal. Tetrahydropyran synthesis.

- IUCr Journals. Crystal structure and Hirshfeld surface analyses, intermolecular interaction energies and energy frameworks of methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-nitrophenyl)-4H-pyran-3-carboxylate.

- Royal Society of Chemistry. Tertiary Amine Catalysed Photo-induced Controlled Radical Polymerization of Methacrylates - Supporting Information.

- PubChemLite. 3-methyloxan-3-amine hydrochloride (C6H13NO).

- University of Calgary. IR Spectroscopy Tutorial: Amines.

- Doc Brown's Chemistry. Mass spectrum of N-methylethanamine (ethylmethylamine).

- Doc Brown's Chemistry. Infrared spectrum of N-methylethanamine (ethylmethylamine).

- Chemistry LibreTexts. 24.10: Spectroscopy of Amines.

Sources

An In-Depth Technical Guide to the Biological Activity of Tetrahydropyran Amine Derivatives

Abstract: The tetrahydropyran (THP) ring is a privileged heterocyclic scaffold in medicinal chemistry, integral to the structure of numerous approved drugs and clinical candidates. Its favorable physicochemical properties, including improved aqueous solubility and metabolic stability, make it an attractive bioisostere for carbocyclic rings. The incorporation of an amine functional group onto this scaffold generates a diverse chemical space of tetrahydropyran amine derivatives with a wide spectrum of biological activities. This guide provides a comprehensive technical overview of the pharmacological significance of these derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to characterize their biological effects. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics.

The Tetrahydropyran Scaffold: A Privileged Structure in Drug Discovery

The tetrahydropyran (THP) moiety, a saturated six-membered ring containing an oxygen atom, offers distinct advantages in drug design. As a bioisostere of cyclohexane, the THP ring can reduce the lipophilicity of a molecule, which often leads to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[1] The ring oxygen can also act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets and potentially enhancing binding affinity.[1]

The addition of an amine group introduces a basic center, allowing for salt formation to improve solubility and providing a key interaction point for engaging with target proteins, such as kinases, proteases, and G-protein coupled receptors (GPCRs). The combination of the THP core and an amine functional group has proven to be a powerful strategy in developing potent and selective therapeutic agents across various disease areas.

Key Therapeutic Applications and Biological Activities

Tetrahydropyran amine derivatives have demonstrated remarkable versatility, exhibiting a broad range of pharmacological activities. This section highlights their application in several key therapeutic areas.

Anticancer Activity

The THP amine motif is prominently featured in a number of potent anticancer agents. These compounds often function as inhibitors of critical signaling proteins that drive tumor growth and survival.[2]

-

Kinase Inhibition: Many kinases, which are crucial regulators of cell signaling, are targeted by THP amine derivatives. For instance, Gilteritinib (Xospata®), an approved treatment for acute myeloid leukemia (AML), features an amino-THP substituent and acts as an inhibitor of FLT3 and AXL receptor tyrosine kinases.[1] Similarly, AZD0156, a potent and selective inhibitor of ataxia telangiectasia mutated (ATM) kinase, incorporates a THP-amine fragment to achieve its desired profile.[1] The nitrogen of the amine often forms a key hydrogen bond in the hinge region of the kinase active site, while the THP ring occupies adjacent hydrophobic pockets.

-

Other Anticancer Mechanisms: Beyond kinase inhibition, these derivatives have shown efficacy in other anticancer applications. Some have been investigated as topoisomerase inhibitors and have been conjugated to antibodies to create antibody-drug conjugates (ADCs) for targeted cancer therapy.[2]

Neurodegenerative and Central Nervous System (CNS) Disorders

The ability of small molecules to cross the blood-brain barrier is a critical challenge in developing drugs for CNS disorders. The physicochemical properties of THP amine derivatives can be optimized to achieve brain penetration, making them promising candidates for neurological diseases.

-

Monoamine Transporter Inhibition: Certain THP amine derivatives have been identified as potent inhibitors of dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[3] By blocking the reuptake of these neurotransmitters, these compounds can modulate synaptic concentrations and have potential as antidepressant agents.[3]

-

Neuroprotection: The role of heterocyclic aromatic amines in neurodegeneration is an active area of research.[4] While some amines can be neurotoxic, carefully designed THP amine structures are being explored for their potential to protect neurons from damage associated with diseases like Alzheimer's and Parkinson's disease.[5][6] This can involve mechanisms such as reducing oxidative stress or inhibiting protein aggregation.[7][8][9]

Antiviral Activity

The THP scaffold has been successfully incorporated into potent antiviral agents, most notably in the context of HIV/AIDS.

-

HIV Protease Inhibition: HIV protease is an essential enzyme for viral replication. Potent inhibitors have been designed that incorporate THP rings as P2 ligands.[10] These cyclic ethers can effectively fill the enzyme's hydrophobic binding pocket and form optimized hydrogen-bonding interactions, leading to high potency against both wild-type and drug-resistant viral strains.[10]

Antidiabetic Activity

Emerging research has highlighted the potential of THP derivatives in managing metabolic disorders like type 2 diabetes.

-

Enzyme Inhibition: Dihydropyrimidinone derivatives, which can be related to THP structures, have been investigated as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion.[11] By inhibiting these enzymes, the rate of glucose absorption can be slowed, helping to manage post-prandial blood glucose levels.

-

Glucose Transport Modulation: Some THP derivatives have been explored for their ability to modulate glucose transporters, such as SGLT1 and GLUT2, which are key targets in diabetes therapy.[12][13]

Methodologies for Evaluating Biological Activity

A multi-tiered approach involving biochemical and cell-based assays is essential to fully characterize the biological activity of tetrahydropyran amine derivatives.

Biochemical Assays: Direct Target Engagement

Biochemical assays measure the direct interaction of a compound with its purified molecular target, such as an enzyme or receptor. They are crucial for determining potency (e.g., IC50, Ki) and understanding the mechanism of inhibition.

This protocol describes a general method for assessing the inhibition of a target kinase using a luminescent ATP detection assay format (e.g., Kinase-Glo®).

Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. Inhibition of the kinase results in less ATP consumption, leading to a higher luminescent signal.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate peptide

-

Kinase reaction buffer (containing MgCl2, DTT, etc.)

-

ATP solution

-

Test compound (THP amine derivative) dissolved in DMSO

-

Luminescent kinase assay reagent (e.g., Kinase-Glo®)

-

White, opaque 384-well assay plates

-

Multilabel plate reader with luminescence detection capability

Step-by-Step Methodology:

-

Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the assay plate wells. Include DMSO-only wells for 0% inhibition (high activity) and wells without enzyme for 100% inhibition (background) controls.

-

Enzyme/Substrate Addition: Prepare a master mix of the kinase and its specific substrate in the appropriate kinase reaction buffer. Add this mix to all wells except the background controls.

-

Reaction Initiation: Prepare an ATP solution in kinase buffer at a concentration near the Km for the specific kinase. Add the ATP solution to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.[14]

-

Reaction Termination and Signal Generation: Add the luminescent kinase assay reagent to all wells. This reagent simultaneously stops the kinase reaction and initiates a luciferase-based reaction that produces light in proportion to the amount of ATP present.

-

Signal Detection: Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Causality and Self-Validation:

-

Why use ATP at Km? Running the assay with the ATP concentration at or near its Michaelis-Menten constant (Km) allows for the sensitive detection of competitive inhibitors.[14]

-

Controls: The inclusion of positive (no inhibitor) and negative (no enzyme) controls is critical to validate the assay window and ensure that the observed signal changes are due to specific enzyme inhibition.

Cell-Based Assays: Assessing Phenotypic Effects

Cell-based assays are vital for confirming that a compound's activity at a molecular target translates into a desired biological effect in a more complex physiological system.[15] They provide insights into cell permeability, off-target effects, and general cytotoxicity.

This protocol outlines a common colorimetric method to assess the effect of a compound on cell viability and proliferation.

Principle: This assay relies on the reduction of a tetrazolium salt (e.g., MTT or MTS) by metabolically active cells into a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest (e.g., HCT-116, A549)[16]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (THP amine derivative)

-

Tetrazolium salt solution (e.g., MTT or MTS reagent)

-

Solubilization solution (for MTT assay)

-

Clear, flat-bottomed 96-well cell culture plates

-

Microplate reader capable of measuring absorbance at the appropriate wavelength

Step-by-Step Methodology:

-

Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of the test compound in a complete culture medium. Remove the old medium from the cells and add the medium containing the test compound. Include vehicle control (e.g., 0.1% DMSO) and no-cell (blank) wells.

-

Incubation: Return the plates to the incubator and incubate for a specified duration (e.g., 72 hours).

-

Assay Development: Add the tetrazolium salt reagent to each well and incubate for 1-4 hours. During this time, viable cells will convert the salt to the colored formazan. If using MTT, a solubilization solution (e.g., acidified isopropanol) must be added to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT).

-

Data Analysis: After subtracting the blank reading, calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percent viability against the logarithm of compound concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Causality and Self-Validation:

-

Why 72 hours? A 72-hour incubation period typically allows for multiple cell doublings, making it a sensitive timeframe for detecting antiproliferative effects.[17]

-

Vehicle Control: The vehicle control is essential to ensure that the solvent (DMSO) does not have a significant effect on cell viability at the concentrations used.

Visualizing Workflows and Pathways

Diagrams are essential tools for conceptualizing complex biological processes and experimental designs.

Signaling Pathway Example: PI3K/Akt Pathway

Many THP amine derivatives target kinases within critical cell survival pathways. The diagram below illustrates a simplified PI3K/Akt signaling cascade, a common target for anticancer agents.

Caption: Simplified PI3K/Akt signaling pathway targeted by THP amine kinase inhibitors.

Experimental Workflow: From Synthesis to Biological Evaluation

The process of discovering and characterizing a novel bioactive compound follows a logical progression, as depicted in the workflow below.

Caption: General workflow for the discovery and optimization of bioactive compounds.

Structure-Activity Relationship (SAR) Insights

SAR studies are fundamental to medicinal chemistry, guiding the iterative process of optimizing a lead compound's potency, selectivity, and pharmacokinetic properties.[3][18] For THP amine derivatives, several general trends have been observed.

| R-Group Position | Modification | General Impact on Activity |

| Amine Substituent | Alkylation, Arylation | Modulates potency and selectivity; can influence CNS penetration.[3] |

| THP Ring C4-Position | Hydroxyl, Azido groups | Can serve as a handle for further functionalization and library synthesis.[19] |

| THP Ring C2/C6-Position | Bulky aromatic groups | Often critical for occupying hydrophobic pockets in the target protein.[3] |

| Stereochemistry | (R) vs. (S) isomers | Can have a profound impact on binding affinity and biological activity. |

Table 1: General Structure-Activity Relationship Trends for Tetrahydropyran Amine Derivatives.

Subtle structural changes to the THP ring or its substituents can dramatically influence enzyme selectivity and inhibitory potency.[20] For example, replacing a phenyl ring with a heterocyclic moiety like thiophene can shift the activity profile from a broad triple reuptake inhibitor to a more selective dopamine-norepinephrine reuptake inhibitor.[3]

Conclusion and Future Directions

Tetrahydropyran amine derivatives represent a rich and versatile class of compounds with proven success in drug discovery. Their favorable physicochemical properties and ability to engage a wide variety of biological targets ensure their continued importance in the development of new therapeutics. Future research will undoubtedly focus on exploring novel biological targets, developing more efficient and stereoselective synthetic methods, and applying computational tools to guide the rational design of next-generation THP-based drugs.[21] The continued exploration of this chemical space holds significant promise for addressing unmet medical needs in oncology, neurodegeneration, and beyond.

References

- PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery.

- Boc Sciences. (2024, May 16). Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method.

- Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery.

- Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.

- Talele, T. T., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer.

- Ghosh, A. K., et al. (n.d.). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PubMed Central.

- Mateeva, N. N., et al. (2005). The chemistry and pharmacology of tetrahydropyridines. PubMed.

- Tipton, K. F., et al. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.

- DiRico, S., et al. (2021). Synthesis, Structure–Activity Relationships, and In Vivo Evaluation of Novel Tetrahydropyran-Based Thiodisaccharide Mimics as Galectin-3 Inhibitors. Journal of Medicinal Chemistry.

- Frontiers Media. (2020, April 8). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening.

- BenchChem. (n.d.). Tetrahydropyridine Derivatives: A Comprehensive Guide to Their Role in Drug Discovery.

- EurekAlert!. (2020, May 21). Cell-culture based test systems for anticancer drug screening.

- Nortcliffe, A., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry.

- National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes.

- Nortcliffe, A., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Semantic Scholar.

- Wisdomlib. (2025). Enzyme inhibition assay: Significance and symbolism.

- Royal Society of Chemistry. (n.d.). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products.

- Guo, X., et al. (2020). An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst.

- Hazra, S., et al. (n.d.). Further structure-activity relationship studies on 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol: Identification of compounds with triple uptake inhibitory activity as potential antidepressant agents.

- Bentham Science. (n.d.). The Chemistry and Pharmacology of Tetrahydropyridines.

- Wikipedia. (n.d.). Enzyme assay.

- Wang, Y., et al. (n.d.).

- Wikipedia. (n.d.). Tetrahydropalmatine.

- National Institutes of Health. (n.d.). Potential Role of Heterocyclic Aromatic Amines in Neurodegeneration.

- National Institutes of Health. (n.d.). Synthesis and antidiabetic evaluation of novel Tetrahydroacridine derivatives with computational insights.

- National Center for Biotechnology Information. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations.

- Royal Society of Chemistry. (n.d.). One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetrant drugs.

- ResearchGate. (n.d.). Novel tetrahydropyran‐triazole hybrids with antiproliferative activity against human tumor cells.

- National Center for Biotechnology Information. (2026). Tetrahydropyridines: a recent update for their multicomponent synthesis.

- PubMed. (2022). Investigation of anti-diabetic potential and molecular simulation studies of dihydropyrimidinone derivatives.

- National Institutes of Health. (n.d.). In vitro and in silico antidiabetic activity of pyran ester derivative isolated from Tragia cannabina.

- National Institutes of Health. (n.d.). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease.

- National Institutes of Health. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action.

- ResearchGate. (2025). Synthesis and antidiabetic evaluation of novel Tetrahydroacridine derivatives with computational insights.

- MDPI. (n.d.). Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives.

- Springer Nature. (n.d.). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives.

- ClinicalTrials.Veeva. (2022). Treatment of Schizophrenia With L-tetrahydropalmatine (l-THP): a Novel Dopamine Antagonist With Anti-inflammatory and Antiprotozoal Activity.

- ResearchGate. (n.d.). Structure activity relationship.

- National Institutes of Health. (n.d.). TRP Channels Role in Pain Associated With Neurodegenerative Diseases.

- ChemicalBook. (2023). Tetrahydropyran: properties, applications and safety.

- Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis.

- Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Retrieved from Journal of Organic and Pharmaceutical Chemistry.

- MDPI. (n.d.). Current Understanding of Protein Aggregation in Neurodegenerative Diseases.

- National Institutes of Health. (n.d.). A Review of the Biological Activity of Amidrazone Derivatives.

- News-Medical.Net. (2021). Specific chemical feature of a key protein may lead to neurodegenerative diseases.

- Frontiers Media. (n.d.). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.

- National Institutes of Health. (2021). Chemical-Mediated Targeted Protein Degradation in Neurodegenerative Diseases.

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 3. Further structure-activity relationship studies on 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol: Identification of compounds with triple uptake inhibitory activity as potential antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potential Role of Heterocyclic Aromatic Amines in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. azolifesciences.com [azolifesciences.com]

- 7. TRP Channels Role in Pain Associated With Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Chemical-Mediated Targeted Protein Degradation in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Investigation of anti-diabetic potential and molecular simulation studies of dihydropyrimidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and antidiabetic evaluation of novel Tetrahydroacridine derivatives with computational insights - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. reactionbiology.com [reactionbiology.com]

- 16. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The chemistry and pharmacology of tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Tetrahydropyridines: a recent update for their multicomponent synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Incorporation of n-Methyloxan-3-amine: A Technical Guide for Medicinal Chemists

Abstract

In the contemporary landscape of drug discovery, the deliberate introduction of three-dimensional (3D) structural motifs is a paramount strategy for escaping "flatland" and achieving superior pharmacological profiles. Saturated heterocyclic scaffolds have emerged as indispensable tools in this endeavor, prized for their ability to confer improved physicochemical properties such as aqueous solubility and metabolic stability, while providing refined vectors for target engagement. Among these, n-Methyloxan-3-amine, a chiral tetrahydropyran derivative, represents a particularly valuable building block. This technical guide provides an in-depth examination of this compound, detailing its synthesis, key reactivity, and strategic application in medicinal chemistry, exemplified by its role in the development of potent and selective kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage saturated heterocycles to overcome challenges in modern drug design.

The Imperative for Three-Dimensionality in Drug Design

The over-reliance on flat, aromatic structures in early-stage drug discovery has often led to candidates with suboptimal ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including poor solubility and high metabolic turnover. The incorporation of saturated heterocyclic rings, such as the oxane (tetrahydropyran) system, directly addresses these liabilities.[1] The advantages are manifold:

-

Enhanced Solubility: The ether oxygen within the oxane ring acts as a hydrogen bond acceptor, improving interactions with water and increasing aqueous solubility compared to carbocyclic analogues.[2]

-

Improved Metabolic Stability: Saturated rings often lack the sites for oxidative metabolism common to aromatic systems, leading to greater stability in vivo.[1]

-

Vectorial Diversity: The defined stereochemistry of chiral amines on a saturated ring provides precise vectors for probing interactions within a protein binding site, enabling the optimization of potency and selectivity.[2]

-

Reduced Lipophilicity: Compared to their cyclohexyl counterparts, tetrahydropyran substituents can lower the lipophilicity of a molecule, a critical factor in mitigating off-target toxicity and improving overall drug-like properties.[2]

This compound encapsulates these benefits, offering a pre-functionalized, chiral scaffold ready for integration into discovery programs.[2]

Synthesis of the this compound Building Block

The most direct and reliable method for the synthesis of this compound is the reductive amination of a commercially available ketone precursor, tetrahydropyran-3-one. This two-step, one-pot process involves the formation of an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine.

Diagram of Synthetic Pathway

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is based on well-established reductive amination procedures.[3][4]

Materials:

-

Tetrahydropyran-3-one

-

Methylamine (e.g., 2.0 M solution in THF)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM)

Equipment:

-

Round-bottom flask with magnetic stir bar

-

Nitrogen or argon inlet

-

Standard laboratory glassware for extraction and filtration

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add tetrahydropyran-3-one (1.0 eq) and 1,2-dichloroethane (DCE, approx. 0.2 M).

-

Imine Formation: Add a solution of methylamine in THF (1.2 eq) to the stirred solution at room temperature. Allow the mixture to stir for 30-60 minutes to facilitate the formation of the imine intermediate.

-

Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Final Product: The resulting crude oil can be purified by column chromatography on silica gel or by vacuum distillation to yield this compound as the final product.

Case Study: The Discovery of ATM Kinase Inhibitor AZD0156

The value of a building block is best demonstrated through its successful application. The discovery of AZD0156, a potent and selective inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase by scientists at AstraZeneca, provides a compelling case study for the strategic use of a tetrahydropyran amine scaffold.[2]

ATM is a critical protein kinase in the DNA damage response pathway, and its inhibition can sensitize cancer cells to radiation and other DNA-damaging agents.[5] The discovery program for AZD0156 focused on optimizing an imidazo[4,5-c]quinolin-2-one core.[2]

Structure-Activity Relationship (SAR) and the Choice of the Tetrahydropyran Moiety

During the lead optimization phase, extensive SAR studies were conducted to identify the optimal substituent at the N1 position of the imidazoquinolinone core to improve potency and drug-like properties.[2] The data clearly demonstrated the superiority of the tetrahydropyran (THP) group over other cyclic and acyclic analogues.

| Compound | N1-Substituent | ATM IC₅₀ (nM) | Aqueous Solubility (pH 7.4, µM) | Caco-2 Permeability (Papp A-B, 10⁻⁶ cm/s) | Lipophilic Ligand Efficiency (LLE) |

| 28 | Cyclohexyl | 1.8 | 1 | 24 | 5.3 |

| 29 | Cyclopentyl | 3.2 | 2 | 26 | 5.2 |

| 30 | Tetrahydro-2H-pyran-4-yl | 0.7 | 18 | 12 | 6.4 |

| 31 | 1-Methylpiperidin-4-yl | 1.1 | >250 | 1 | 5.3 |

| 32 | Isopropyl | 4.8 | 1 | 35 | 5.5 |

Table adapted from data presented in J. Med. Chem. 2018, 61, 15, 6902-6919.[2]

Analysis of Experimental Choices:

-

Potency: The tetrahydropyran-substituted compound 30 (which would become part of the final AZD0156 structure) exhibited the highest potency, with an IC₅₀ of 0.7 nM.[2] This suggests an optimal fit within the ATP-binding pocket of the ATM kinase.

-

Solubility: The introduction of the ether oxygen in the THP ring led to a dramatic 18-fold increase in aqueous solubility compared to the direct carbocyclic analogue, cyclohexyl (compound 28 ).[2] This is a textbook example of leveraging a saturated heterocycle to overcome a critical ADME liability.

-

Lipophilic Ligand Efficiency (LLE): LLE is a measure of the quality of a compound, balancing potency and lipophilicity. Compound 30 displayed the highest LLE of 6.4, indicating that it achieves its high potency in a more physicochemically efficient manner than its analogues.[2] This is a key indicator of a higher quality lead compound with a greater probability of downstream success.

The causality is clear: the replacement of a simple carbocycle (cyclohexyl) with the tetrahydropyran ring provided a superior balance of potency, solubility, and overall drug-like properties, directly validating the strategic choice of this scaffold.[2]

Diagram of AZD0156 Synthesis Logic

Caption: High-level logic of the key bond-forming steps in the synthesis of AZD0156.

Protocol: Incorporation of the Tetrahydropyran-Amine Moiety in the Synthesis of an AZD0156 Precursor

The following protocol is adapted from the synthetic schemes reported for AZD0156 and illustrates a common method for coupling an amine building block to a heterocyclic core via nucleophilic aromatic substitution (SNAr).[2]

Materials:

-

Functionalized imidazo[4,5-c]quinolin-2-one core (with a suitable leaving group, e.g., chlorine)

-

Tetrahydropyran-4-amine (or this compound)

-

N,N-Diisopropylethylamine (DIPEA)

-

N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)

Equipment:

-

Microwave synthesis vial or sealed reaction tube

-

Microwave reactor or heating block

-

Standard laboratory glassware for work-up and purification (e.g., HPLC)

Procedure:

-

Reaction Setup: In a microwave vial, combine the chlorinated imidazo[4,5-c]quinolin-2-one core (1.0 eq), tetrahydropyran-4-amine (or this compound, 1.5 eq), and DIPEA (3.0 eq).

-

Solvent Addition: Add NMP or DMSO as the solvent to achieve a concentration of approximately 0.1-0.2 M.

-

Reaction Conditions: Seal the vial and heat the mixture to 120-150 °C for 1-4 hours. The use of a microwave reactor can significantly accelerate this step.

-

Reaction Monitoring: Monitor the reaction for the consumption of the starting material by LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water to precipitate the crude product.

-

Purification: Collect the solid by filtration. The crude product is then typically purified by preparative HPLC or column chromatography to yield the desired coupled product, a direct precursor to the final methylation and Suzuki coupling steps to form AZD0156.[2]

Conclusion

This compound and its related analogues are not merely passive scaffolds but are active design elements in modern medicinal chemistry. They provide a validated solution for enhancing aqueous solubility and metabolic stability while offering precise stereochemical control for optimizing target engagement. The successful development of the clinical candidate AZD0156, where the tetrahydropyran amine moiety was instrumental in achieving a superior overall profile, serves as an authoritative testament to the power of this building block. By understanding its synthesis and mastering its application in robust coupling reactions, drug discovery teams can effectively deploy this scaffold to create differentiated, high-quality clinical candidates with an improved probability of success.

References

-

Woodland, J. G., et al. (2024). The ATM Kinase Inhibitor AZD0156 Is a Potent Inhibitor of Plasmodium Phosphatidylinositol 4-Kinase (PI4Kβ) and Is an Attractive Candidate for Medicinal Chemistry Optimization Against Malaria. Angewandte Chemie International Edition. Available at: [Link]

-

Woodland, J. G., et al. (2024). The ATM Kinase Inhibitor AZD0156 Is a Potent Inhibitor of Plasmodium Phosphatidylinositol 4-Kinase (PI4Kβ) and Is an Attractive Candidate for Medicinal Chemistry Optimization Against Malaria. PubMed. Available at: [Link]

-

Pike, K. G., et al. (2018). The Identification of Potent, Selective, and Orally Available Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase: The Discovery of AZD0156. Journal of Medicinal Chemistry, 61(15), 6902-6919. Available at: [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. masterorganicchemistry.com. Available at: [Link]

-

Durant, S. T., et al. (2020). Pharmacology of the ATM Inhibitor AZD0156: Potentiation of Irradiation and Olaparib Responses Preclinically. Molecular Cancer Therapeutics, 19(1), 65-76. Available at: [Link]

-

Yap, T. A., et al. (2017). Phase I modular study of AZD0156, a first-in-class oral selective inhibitor of ataxia telangiectasia mutated protein kinase (ATM), in combination with cytotoxic chemotherapy or novel anti-cancer agents (AToM Study). ResearchGate. Available at: [Link]

-

Singh, A., et al. (2024). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. MDPI. Available at: [Link]

- European Patent Office. (2000). PROCESS FOR PREPARATION OF TETRAHYDROPYRANYLOXYAMINES. Google Patents.

-

Saturated Heterocycles with Applications in Medicinal Chemistry. (2016). ResearchGate. Available at: [Link]

-

Shvets, N., et al. (2010). Structural Simplification of Bioactive Natural Products with Multicomponent Synthesis. 2. Antiproliferative and Antitubulin Activities of Pyrano[3,2-c]pyridones and Pyrano[3,2-c]quinolones. Journal of Medicinal Chemistry. Available at: [Link]

-

Vasanthan, J., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. Available at: [Link]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available at: [Link]

-

Singh, A., et al. (2024). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. ResearchGate. Available at: [Link]

Sources

- 1. Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Azd-0156 | C26H31N5O3 | CID 118502708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Small Molecular Inhibitors That Target ATM for Drug Discovery: Current Research and Potential Prospective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

The Tetrahydropyran Scaffold: A Privileged Motif in Central Nervous System Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, has emerged as a cornerstone in modern medicinal chemistry, particularly in the design of therapeutics targeting the central nervous system (CNS). Its unique combination of physicochemical properties—acting as a conformationally constrained, polar, and metabolically stable bioisostere of a cyclohexane ring—offers a powerful tool to overcome the formidable challenges of CNS drug discovery, most notably the blood-brain barrier. This guide provides a comprehensive technical overview of the strategic application of the THP scaffold, from its fundamental physicochemical advantages to its incorporation in approved pharmaceuticals. We will delve into key structure-activity relationship (SAR) case studies, detailed synthetic methodologies, and critical in vitro assays for evaluating CNS drug candidates, offering a holistic perspective for researchers and drug development professionals.

The Strategic Advantage of the Tetrahydropyran Scaffold in CNS Drug Design

The successful development of a CNS drug is a delicate balancing act of achieving potent and selective target engagement while simultaneously optimizing a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile to ensure it can cross the blood-brain barrier and exert its therapeutic effect. The tetrahydropyran scaffold offers several distinct advantages in this multifaceted optimization process.

Physicochemical Properties and Bioisosterism

The THP ring is often employed as a bioisostere for the cyclohexane ring, a common motif in many bioactive molecules. However, the introduction of the oxygen atom into the six-membered ring imparts several beneficial changes to the molecule's physicochemical properties.

-

Reduced Lipophilicity: The replacement of a methylene group (CH2) in cyclohexane with an oxygen atom in tetrahydropyran generally leads to a decrease in lipophilicity (LogP).[1] This can be advantageous in CNS drug design, as excessively high lipophilicity can lead to non-specific binding, increased metabolic clearance, and poor aqueous solubility.[2]

-

Increased Polarity and Hydrogen Bonding Capacity: The oxygen atom in the THP ring can act as a hydrogen bond acceptor, providing an additional point of interaction with the biological target that is not possible with a cyclohexane ring.[1] This can lead to enhanced binding affinity and selectivity.

-

Conformational Rigidity: The THP ring exists in a stable chair conformation, which can help to pre-organize the substituents on the ring into a specific spatial orientation. This conformational constraint can reduce the entropic penalty of binding to a target protein, leading to higher affinity.[1]

A comparison of the key physicochemical properties of tetrahydropyran and its common bioisosteric replacements is summarized in the table below.

| Scaffold | Molecular Weight ( g/mol ) | cLogP | Hydrogen Bond Acceptors | Hydrogen Bond Donors |

| Tetrahydropyran | 86.13 | 0.95 | 1 | 0 |

| Cyclohexane | 84.16 | 3.44 | 0 | 0 |

| Piperidine | 85.15 | 0.93 | 1 | 1 |

| Morpholine | 87.12 | -0.83 | 2 | 1 |

Data sourced from PubChem.

Impact on ADMET Properties

The incorporation of a THP scaffold can significantly improve the ADMET profile of a CNS drug candidate.

-

Metabolic Stability: The ether linkage within the THP ring is generally more resistant to oxidative metabolism by cytochrome P450 enzymes compared to the carbon-carbon bonds in a cyclohexane ring.[3][4] This can lead to a longer half-life and reduced metabolic clearance. However, it is important to note that the THP ring is not metabolically inert and its stability can be influenced by the substitution pattern.

-

Aqueous Solubility: The increased polarity of the THP ring can improve the aqueous solubility of a drug candidate, which is often a challenge for lipophilic CNS drugs. Improved solubility can enhance oral bioavailability and facilitate formulation development.

-

Membrane Permeability and Blood-Brain Barrier Penetration: The balance of lipophilicity and polarity imparted by the THP scaffold can be beneficial for crossing the blood-brain barrier. While a certain degree of lipophilicity is required for passive diffusion across the lipid membranes of the BBB, excessive lipophilicity can lead to sequestration in lipid bilayers and increased recognition by efflux transporters such as P-glycoprotein (P-gp).[5] The THP moiety can help to achieve the "Goldilocks" balance of properties required for optimal CNS penetration.

Tetrahydropyran in Approved CNS Drugs: A Snapshot

| Drug Name (Brand Name) | Therapeutic Area | Role of the Tetrahydropyran Scaffold |

| Topiramate (Topamax) | Anticonvulsant, Migraine Prophylaxis | Part of a fructopyranose sulfamate structure, contributing to its unique mechanism of action and pharmacokinetic profile.[1] |

| Galantamine (Razadyne) | Alzheimer's Disease | The THP ring is embedded within the core structure of this acetylcholinesterase inhibitor. |

| Viloxazine (Qelbree) | ADHD | Features a morpholine ring, a related saturated heterocycle, highlighting the utility of these motifs in CNS drug design.[6] |

| Ponesimod (Ponvory) | Multiple Sclerosis | This S1P receptor modulator incorporates a THP ring to optimize its physicochemical and pharmacokinetic properties.[6] |

This table is not exhaustive but provides illustrative examples.

Case Study: Structure-Activity Relationship of Tetrahydropyran-Containing Monoamine Transporter Inhibitors

A compelling example of the strategic use of the tetrahydropyran scaffold can be found in the development of novel monoamine transporter inhibitors. In a study by Dutta et al., researchers explored the structure-activity relationships of a series of (6-benzhydryl-tetrahydropyran-3-yl)-benzylamine derivatives as potential ligands for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[7]

The study revealed that the stereochemistry and substitution pattern on the THP ring had a profound impact on the potency and selectivity of the compounds. For instance, extension of a side chain at the 6-position of the THP ring led to a two-fold improvement in activity for one of the cis-isomers, indicating a favorable interaction with the target protein.[7] Conversely, extension at the 3-position resulted in a loss of activity. This highlights the importance of precise positioning of substituents on the rigid THP scaffold to achieve optimal target engagement.

The following diagram illustrates the core scaffold and the key positions for modification explored in the study.

Caption: SAR of (6-benzhydryl-tetrahydropyran-3-yl)-benzylamine derivatives.

Synthetic Strategies for Tetrahydropyran-Containing Building Blocks

The efficient and stereocontrolled synthesis of functionalized tetrahydropyran rings is a critical aspect of their application in drug discovery. A variety of synthetic methods have been developed to construct this important scaffold.

Intramolecular Epoxide Ring Opening

One common and effective strategy for the synthesis of tetrahydropyrans is the intramolecular ring-opening of 4,5-epoxy alcohols. This method can be controlled to favor the formation of the six-membered THP ring over the five-membered tetrahydrofuran (THF) ring by carefully choosing the reaction conditions and the substrate's electronic and steric properties.[8]

Step-by-Step Protocol: Acid-Catalyzed Cyclization of an Unsaturated 4,5-Epoxy Alcohol [8]

-

Substrate Preparation: Synthesize the desired unsaturated 4,5-epoxy alcohol precursor using standard organic chemistry techniques, such as epoxidation of a homoallylic alcohol.

-

Reaction Setup: Dissolve the epoxy alcohol in a suitable aprotic solvent, such as dichloromethane (DCM), under an inert atmosphere (e.g., argon or nitrogen).

-

Acid Catalyst Addition: Add a catalytic amount of a Lewis or Brønsted acid (e.g., camphorsulfonic acid, CSA) to the solution at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired tetrahydropyran derivative.

The following diagram illustrates the workflow for this synthetic protocol.

Caption: Workflow for THP synthesis via intramolecular epoxide ring opening.

Prins Cyclization

The Prins cyclization is another powerful method for the construction of tetrahydropyran rings. This reaction involves the acid-catalyzed condensation of an alkene or alkyne with a carbonyl compound, followed by intramolecular cyclization.[9]

Other Synthetic Methods

Other notable methods for the synthesis of tetrahydropyrans include:

The choice of synthetic route will depend on the desired substitution pattern, stereochemistry, and the availability of starting materials.

In Vitro Evaluation of THP-Containing CNS Drug Candidates

A critical component of any CNS drug discovery program is the early and robust evaluation of a candidate's ADMET properties. The following are key in vitro assays that are particularly relevant for assessing the potential of THP-containing compounds.

Blood-Brain Barrier Permeability and Efflux Liability